Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl-

Vue d'ensemble

Description

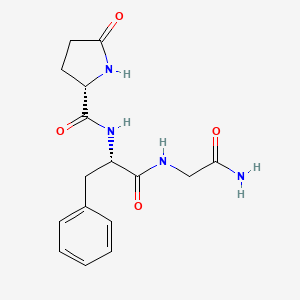

Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl- is a synthetic peptide compound with a molecular formula of C16H20N4O4 and a molecular weight of 332.35 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized for scalability, purity, and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups.

Applications De Recherche Scientifique

Scientific Research Applications

Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl- has a broad range of applications in scientific research:

Chemistry

- Model Compound: It serves as a model compound for studying peptide synthesis and chemical reactions involving peptides, providing insights into reaction mechanisms and stability.

Biology

- Cellular Processes: The compound is investigated for its role in cellular processes such as protein interactions and signal transduction pathways. Its interactions can influence various biological functions at the molecular level.

Medicine

- Therapeutic Potential: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and metabolic disorders. Its ability to modulate receptor activity may lead to novel therapeutic strategies .

Industry

- Peptide-based Materials: It is utilized in developing peptide-based materials for pharmaceutical and biotechnological applications, enhancing product efficacy and stability.

Case Study 1: Hormonal Regulation

A notable study explored the effects of similar peptides on hormonal regulation in animal models. In adult female rats, administration led to significant suppression of estrus cycles over two weeks, indicating potential applications in fertility control and hormone-related therapies.

Case Study 2: Antifungal Activity

Research involving L-Prolinamide derivatives demonstrated that compounds similar to Glycinamide exhibited antifungal properties against Pythium species, with significant growth reduction observed in treated samples compared to controls. This suggests potential applications in agricultural biotechnology .

Mécanisme D'action

The mechanism of action of Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific biological context and application.

Comparaison Avec Des Composés Similaires

Similar Compounds

Glycinamide, 5-oxo-L-prolyl-L-histidyl-L-prolyl-: Another peptide with a similar structure but different amino acid sequence.

Glycinamide, 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolyl-: A longer peptide with additional amino acids.

Uniqueness

Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl- is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.

Activité Biologique

Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl- is a synthetic peptide with the molecular formula C16H20N4O4 and a molecular weight of 332.35 g/mol. It is primarily utilized in research for its potential biological activities and therapeutic applications. The compound is synthesized using solid-phase peptide synthesis (SPPS), which allows for the controlled assembly of amino acids into a peptide chain. This method includes several steps: resin loading, deprotection, coupling, repetition of these steps, and finally cleavage from the resin to yield the final product.

The biological activity of Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl- is largely attributed to its interactions with specific molecular targets within cellular pathways. It has been shown to bind to receptors or enzymes, modulating their activity and resulting in various downstream effects. The precise mechanisms are still under investigation, but its potential roles include:

- Cellular Processes : Involvement in cellular signaling pathways.

- Protein Interactions : Modulation of protein interactions that can affect cellular functions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of similar compounds, suggesting that Glycinamide derivatives may exhibit similar properties. For instance, related compounds have shown significant activity against various cancer cell lines, indicating potential as anticancer agents. In vitro studies have demonstrated that modifications in the peptide structure can enhance biological efficacy. For example, compounds with specific structural features exhibited lower IC50 values in cancerous cells compared to their parent compounds .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Glycinamide derivatives have been explored for their role as DPP-4 inhibitors, which are critical in managing diabetes by enhancing insulin secretion and reducing glucagon levels. DPP-4 inhibitors prevent the degradation of incretins like GLP-1, thus maintaining glycemic control . The structure-activity relationship (SAR) of these inhibitors indicates that modifications can significantly impact their efficacy and specificity .

Clinical Applications

- Diabetes Management : Case studies have demonstrated the effectiveness of DPP-4 inhibitors in clinical settings, showing improvements in glycemic control among diabetic patients.

- Cancer Treatment : Investigations into the antiproliferative effects of Glycinamide-related compounds have been documented in clinical trials focusing on various cancers, providing insights into dosage and efficacy.

Summary Table of Case Study Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Diabetes Management | Improved glycemic control with DPP-4 inhibitors | |

| Cancer Treatment | Significant antiproliferative effects observed |

Future Directions

The exploration of Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl-'s biological activity remains an area of active research. Future studies may focus on:

- Optimization of Structure : Further modifications to enhance biological activity and specificity.

- Broader Therapeutic Applications : Investigating potential roles in neurodegenerative diseases and inflammation management.

- Mechanistic Studies : Elucidating the detailed mechanisms through which Glycinamide interacts with molecular targets.

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4/c17-13(21)9-18-15(23)12(8-10-4-2-1-3-5-10)20-16(24)11-6-7-14(22)19-11/h1-5,11-12H,6-9H2,(H2,17,21)(H,18,23)(H,19,22)(H,20,24)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEXRCUVMPOSCS-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428637 | |

| Record name | Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203396-25-2 | |

| Record name | Glycinamide, 5-oxo-L-prolyl-L-phenylalanyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.